molecular formula C15H13NO3 B12543537 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 151800-60-1

3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B12543537
CAS No.: 151800-60-1
M. Wt: 255.27 g/mol
InChI Key: PPNXWPQJXCMKNO-UHFFFAOYSA-N
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Description

3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid is an organic compound with a complex structure that includes an aniline group, a cyclohexadiene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid typically involves the reaction of aniline with a suitable precursor under controlled conditions. One common method involves the condensation of aniline with a cyclohexadiene derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aniline group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione
  • 2-(1-Anilinoethylidene)-1,3-cyclohexanedione

Uniqueness

3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific structure, which includes a cyclohexadiene ring and a carboxylic acid group This structure imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

151800-60-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-hydroxy-3-(C-methyl-N-phenylcarbonimidoyl)benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10(16-12-5-3-2-4-6-12)13-9-11(15(18)19)7-8-14(13)17/h2-9,17H,1H3,(H,18,19)

InChI Key

PPNXWPQJXCMKNO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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